

# The Immunogenic Landscape of PSA1 141-150: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | PSA1 141-150 acetate |           |
| Cat. No.:            | B15496035            | Get Quote |

#### For Immediate Release

This technical guide provides an in-depth overview of the discovery and initial characterization of the prostate-specific antigen 1 (PSA1) 141-150 peptide, a key epitope in the landscape of cancer immunotherapy research. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and immunology.

## Introduction: The Emergence of a Promising Target

The PSA1 141-150 peptide, with the amino acid sequence FLTPKKLQCV, has been identified as a naturally processed epitope derived from prostate-specific antigen (PSA).[1][2] PSA is a well-established biomarker for prostate cancer, and its overexpression in malignant tissue makes it an attractive target for T-cell-mediated immunotherapy. The PSA1 141-150 peptide has been shown to bind to the Human Leukocyte Antigen (HLA)-A2 molecule, a common HLA allele, and subsequently elicit a cytotoxic T-lymphocyte (CTL) response against PSA-expressing cells.[2][3][4] This has positioned the peptide as a candidate for the development of cancer vaccines and other T-cell-based therapies.

## Core Characteristics of the PSA1 141-150 Peptide

The initial characterization of the PSA1 141-150 peptide has focused on its immunological properties, particularly its interaction with the major histocompatibility complex (MHC) and its ability to activate T-cells.



### **HLA-A2** Binding and Presentation

The ability of the PSA1 141-150 peptide to bind to the HLA-A2 molecule is a critical first step in the induction of an anti-tumor immune response. While direct quantitative binding affinity data such as IC50 or dissociation constant (Kd) values are not extensively reported in the literature, the binding has been functionally demonstrated through various assays. One common method involves the use of T2 cells, which are deficient in the transporter associated with antigen processing (TAP) and thus have a low surface expression of HLA-A2 molecules. The introduction of an HLA-A2 binding peptide stabilizes the HLA-A2 complex, leading to increased surface expression, which can be measured by flow cytometry. Studies have shown that the PSA1 141-150 peptide is capable of stabilizing HLA-A2 molecules on the surface of T2 cells, confirming its binding capacity.[4]

## Immunogenicity: Eliciting a Cytotoxic T-Lymphocyte Response

The primary function of the PSA1 141-150 peptide in an immunological context is its ability to be recognized by and activate CD8+ cytotoxic T-lymphocytes. Multiple studies have demonstrated that this peptide can be used to generate CTLs in vitro from the peripheral blood mononuclear cells (PBMCs) of both healthy donors and prostate cancer patients.[3][5] These generated CTLs have been shown to be specific for the PSA1 141-150 peptide and are capable of lysing target cells that present this peptide on their HLA-A2 molecules.[3][5]

## **Quantitative Data Summary**

While comprehensive quantitative data for the PSA1 141-150 peptide is limited in the public domain, the following table summarizes the key findings from various studies. It is important to note that much of the data is semi-quantitative or based on functional assays.



| Parameter         | Method                             | Result                                                                                                                                                                      | Reference |
|-------------------|------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| HLA-A2 Binding    | T2 Cell Stabilization<br>Assay     | Confirmed binding and stabilization of HLA-A2 molecules.                                                                                                                    | [4]       |
| CTL Induction     | In vitro stimulation of PBMCs      | Successful generation<br>of PSA1 141-150-<br>specific CTLs.                                                                                                                 | [3][5]    |
| Cytotoxicity      | Chromium-51 Release<br>Assay       | Specific lysis of peptide-pulsed target cells and PSA-expressing, HLA-A2+ prostate cancer cell lines by induced CTLs.                                                       | [3][5]    |
| Clinical Response | Multi-peptide<br>Vaccination Trial | Included in a peptide cocktail that resulted in PSA stabilization or slowed progression in a subset of patients.  Specific contribution of PSA1 141-150 was not delineated. | [6]       |

## **Experimental Protocols**

The following sections provide detailed methodologies for the key experiments used in the initial characterization of the PSA1 141-150 peptide.

## In Vitro Generation of PSA1 141-150-Specific Cytotoxic T-Lymphocytes

This protocol describes the generation of CTLs from peripheral blood mononuclear cells (PBMCs).



#### Materials:

- Ficoll-Paque
- RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and penicillin-streptomycin
- Recombinant human Interleukin-2 (IL-2)
- Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)
- Recombinant human Interleukin-4 (IL-4)
- Tumor Necrosis Factor-alpha (TNF-α)
- Prostaglandin E2 (PGE2)
- PSA1 141-150 peptide (FLTPKKLQCV)

#### Procedure:

- PBMC Isolation: Isolate PBMCs from HLA-A2 positive healthy donors or prostate cancer patients by Ficoll-Paque density gradient centrifugation.
- Dendritic Cell (DC) Generation:
  - Adhere PBMCs to a plastic culture flask for 2 hours at 37°C.
  - Wash away non-adherent cells.
  - Culture the adherent monocytes in RPMI-1640 with GM-CSF and IL-4 for 5-7 days to generate immature DCs.
- DC Maturation and Peptide Pulsing:
  - Induce maturation of immature DCs by adding a cytokine cocktail (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6, and PGE2) to the culture medium.



- After 24-48 hours, pulse the mature DCs with the PSA1 141-150 peptide (typically at a concentration of 10-50 μg/mL) for 2-4 hours at 37°C.
- Co-culture with T-cells:
  - Isolate autologous CD8+ T-cells from the non-adherent fraction of PBMCs using magnetic bead separation.
  - Co-culture the peptide-pulsed DCs with the purified CD8+ T-cells at a typical ratio of 1:10 (DC:T-cell).
  - Supplement the co-culture with IL-2 (e.g., 10 U/mL) every 2-3 days.
- Restimulation: Restimulate the T-cell cultures with freshly prepared peptide-pulsed DCs every 7-10 days for 2-3 cycles to expand the population of antigen-specific CTLs.

## **Cytotoxicity Assay (Chromium-51 Release Assay)**

This assay measures the ability of the generated CTLs to lyse target cells presenting the PSA1 141-150 peptide.

#### Materials:

- Chromium-51 (51Cr)
- T2 cells (TAP-deficient, HLA-A2+) or a PSA-expressing, HLA-A2+ prostate cancer cell line (e.g., LNCaP)
- PSA1 141-150 peptide
- Generated PSA1 141-150-specific CTLs (effector cells)
- Fetal bovine serum (FBS)
- Triton X-100

#### Procedure:

Target Cell Preparation:



- Label the target cells (e.g., T2 cells) with <sup>51</sup>Cr by incubating them with sodium chromate for 1-2 hours at 37°C.
- Wash the labeled cells extensively to remove unincorporated <sup>51</sup>Cr.
- $\circ$  Pulse the labeled T2 cells with the PSA1 141-150 peptide (10-50  $\mu$ g/mL) for 1-2 hours at 37°C.

#### Co-incubation:

- Plate the labeled and peptide-pulsed target cells in a 96-well round-bottom plate.
- Add the effector CTLs at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).
- Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with 1% Triton X-100).
- Incubation and Measurement:
  - Incubate the plate for 4-6 hours at 37°C.
  - Centrifuge the plate and collect the supernatant from each well.
  - Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
- Calculation of Specific Lysis:
  - Calculate the percentage of specific lysis using the following formula:

## Signaling Pathways and Experimental Workflows

The recognition of the PSA1 141-150 peptide presented by an HLA-A2 molecule on an antigen-presenting cell (APC) or a cancer cell by a specific CD8+ T-cell initiates a cascade of intracellular signaling events, leading to T-cell activation and effector functions.





Click to download full resolution via product page

### T-Cell Receptor Signaling Pathway

The diagram above illustrates the canonical signaling cascade initiated upon T-cell receptor (TCR) engagement with the peptide-MHC complex. This intricate network of protein phosphorylation and second messenger generation culminates in the activation of key transcription factors—NFAT, NF-kB, and AP-1—which drive the expression of genes essential for T-cell proliferation, cytokine production (such as Interferon-gamma and TNF-alpha), and the cytotoxic machinery (including perforin and granzymes) required for killing target cells.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Type-1 Polarized Dendritic Cells Loaded with Apoptotic Prostate Cancer Cells Are Potent Inducers of CD8+ T cells against Prostate Cancer Cells and Defined Prostate Cancer-Specific Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific T cell recognition of peptides derived from prostate-specific antigen in patients with prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Recognition of PSA-derived peptide antigens by T cells from prostate cancer patients without any prior stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel multi-peptide vaccination in Hla-A2+ hormone sensitive patients with biochemical relapse of prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Immunogenic Landscape of PSA1 141-150: A
  Technical Overview for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b15496035#discovery-and-initial-characterization-of-psa1-141-150-peptide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com